N-butyl-3-cyanobenzenesulfonamide
Description
Contextualizing Benzenesulfonamide (B165840) Scaffolds in Drug Discovery and Chemical Synthesis
The benzenesulfonamide scaffold is a cornerstone in medicinal and pharmaceutical chemistry, recognized as a "privileged pharmacophore" due to its presence in a wide array of biologically active compounds. benthamdirect.com This structural motif is versatile, serving as a foundation for drugs with diverse therapeutic applications, including antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties. benthamdirect.com
One of the most prominent roles of the benzenesulfonamide group is as a zinc-binding group, which allows it to inhibit metalloenzymes. A key class of such enzymes is the carbonic anhydrases (CAs). nih.gov The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to the inhibition of these enzymes. nih.gov This inhibitory action is the basis for the therapeutic effects of several established drugs. For instance, various benzenesulfonamide derivatives are investigated as selective inhibitors of specific CA isoforms, such as CA IX and CA XII, which are associated with tumors. nih.govrsc.org
In chemical synthesis, benzenesulfonamides are valuable intermediates. google.com They can be synthesized through various methods, including the reaction of benzenesulfonyl chlorides with amines. nih.govchemicalbook.com For example, a common laboratory and industrial synthesis involves reacting a substituted benzenesulfonyl chloride with an amine like n-butylamine in an alkaline medium or under specific catalytic conditions. chemicalbook.comresearchgate.net The reactivity of the sulfonamide group also allows for further molecular modifications, making it a versatile building block for creating complex molecules. researchgate.net
Significance of Cyano and N-Butyl Substituents in Sulfonamide Chemistry
The specific properties of N-butyl-3-cyanobenzenesulfonamide are defined by its substituents: the cyano group and the N-butyl group. Each of these functional groups imparts distinct electronic, steric, and solubility characteristics to the molecule. ashp.org
The cyano group (-C≡N) is a small, electron-withdrawing group that can significantly influence a molecule's biological activity. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in specific interactions with biological targets like enzymes and receptors. ontosight.aiacs.org In medicinal chemistry, the introduction of a cyano group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. ontosight.ai For instance, the cyano group is a feature in various enzyme inhibitors, where it can interact with active site residues or serve as a bioisostere for other functional groups. jst.go.jpnih.gov
The N-butyl group (-CH₂CH₂CH₂CH₃) is a four-carbon alkyl chain that adds lipophilicity to the molecule. wikipedia.orgbyjus.com This increased lipid solubility can affect how the molecule is absorbed, distributed, and metabolized in the body. ontosight.ai In drug design, adjusting the lipophilicity is a critical step in optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties. The flexibility of the butyl chain can also allow it to fit into hydrophobic pockets within a protein's binding site, potentially increasing the potency and selectivity of the compound. ashp.orgontosight.ai While the term "butyl" can refer to several isomers, the "n-butyl" form consists of a straight four-carbon chain. wikipedia.org
The combination of the electron-withdrawing cyano group on the aromatic ring and the lipophilic N-butyl group on the sulfonamide nitrogen creates a molecule with a unique balance of properties, making it an interesting candidate for biological screening and synthetic elaboration.
Research Trajectories and Academic Relevance of this compound Derivatives
While direct research on this compound is limited, the known activities of related compounds suggest several promising research directions. Given the prevalence of the benzenesulfonamide scaffold in enzyme inhibitors, a primary research trajectory would be to investigate the inhibitory potential of this compound and its derivatives against various enzymes.
Interactive Data Table: Potential Research Areas for this compound Derivatives
| Research Area | Rationale Based on Structural Features | Potential Targets | Relevant Findings in Similar Compounds |
| Carbonic Anhydrase Inhibition | The benzenesulfonamide core is a known zinc-binding pharmacophore. | CA I, II, IX, XII | Benzenesulfonamides show potent inhibition of various CA isoforms, with applications in cancer and other diseases. nih.govrsc.org |
| Anticancer Activity | Many sulfonamides exhibit anticancer properties through mechanisms like CA inhibition or targeting other cancer-related pathways. | Tumor-associated enzymes, signaling proteins | Novel benzenesulfonamide derivatives have shown significant anti-proliferative activity against various cancer cell lines. rsc.orgresearchgate.net |
| Antimicrobial Agents | The sulfonamide class historically includes important antibacterial drugs. | Bacterial enzymes (e.g., dihydropteroate (B1496061) synthase) | New benzenesulfonamide derivatives have been synthesized and tested for activity against bacteria and fungi. researchgate.net |
| Anti-inflammatory Agents | Some sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2). | COX-2, other inflammatory mediators | Benzenesulfonamide scaffolds are used to design selective COX-2 inhibitors for treating inflammation. benthamdirect.com |
| Kinase Inhibition | The scaffold can be adapted to target the ATP-binding site of protein kinases. | Protein kinases involved in cell signaling | Complex sulfonamide derivatives have been designed as inhibitors of specific protein kinases. ontosight.ai |
The academic relevance of this compound lies in its potential as a scaffold for developing new chemical entities. ontosight.ai Researchers can synthesize a library of derivatives by modifying the benzene (B151609) ring or altering the alkyl chain on the nitrogen. These derivatives can then be screened for a wide range of biological activities. Structure-activity relationship (SAR) studies on these derivatives could provide valuable insights into how specific structural modifications influence biological effects, guiding the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov
Properties
CAS No. |
1016493-25-6 |
|---|---|
Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
N-butyl-3-cyanobenzenesulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c1-2-3-7-13-16(14,15)11-6-4-5-10(8-11)9-12/h4-6,8,13H,2-3,7H2,1H3 |
InChI Key |
XARRNYQCHQJPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Butyl 3 Cyanobenzenesulfonamide and Analogues
Strategies for the Direct Synthesis of N-butyl-3-cyanobenzenesulfonamide
The direct synthesis of this compound can be achieved through a few key pathways, primarily involving the formation of the sulfonamide bond.
Exploration of Cyanobenzenesulfonyl Chloride Precursors
The principal precursor for the synthesis of this compound is 3-cyanobenzenesulfonyl chloride. thermofisher.com This key intermediate is a white to yellow crystalline solid with a melting point between 45-54°C. thermofisher.com The synthesis of such sulfonyl chloride precursors often begins with the corresponding aniline (B41778) derivative. For instance, a general and widely applicable method involves the diazotization of an aminobenzoic acid, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. While the direct synthesis of 3-cyanobenzenesulfonyl chloride is not elaborately detailed in the provided results, the synthesis of other sulfonyl chlorides follows established procedures. rsc.org For example, a published procedure describes the addition of concentrated hydrochloric acid to 2,6-dichloroaniline (B118687) in acetic acid, followed by cooling and the addition of sodium nitrite (B80452) to form the diazonium salt. rsc.org This is a standard method that can be adapted for the synthesis of various substituted benzenesulfonyl chlorides.
Direct N-Alkylation Approaches with Butyl Moieties
The formation of the sulfonamide linkage is typically achieved by reacting 3-cyanobenzenesulfonyl chloride with n-butylamine. This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group. A general procedure involves dissolving the sulfonyl chloride in a suitable solvent, such as dichloromethane, and adding the amine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. rsc.orggoogle.com
Another approach involves the direct N-alkylation of 3-cyanobenzenesulfonamide (B1586257) with a butyl halide. However, this method can be less efficient due to the potential for overalkylation, leading to the formation of the dialkylated product. researchgate.net To circumvent this, methods have been developed for the selective mono-N-alkylation of primary amines and sulfonamides. researchgate.netorganic-chemistry.org The use of ionic liquids as solvents has been shown to significantly reduce the overalkylation of primary amines, with selectivities for mono-alkylation often being 9:1 or higher. researchgate.net For sulfonamides specifically, manganese-catalyzed N-alkylation using alcohols as alkylating agents presents an efficient and atom-economical alternative. acs.org This method has been successfully applied to a variety of aryl and alkyl sulfonamides, achieving mono-N-alkylation in excellent yields. acs.org
A patent describes a method for synthesizing N-butylbenzenesulfonamide by reacting phenylsulfonyl chloride with n-butylamine in the presence of a silica-alumina composite porous catalyst and aqueous sodium hydroxide (B78521). chemicalbook.com This procedure highlights the use of a catalyst to facilitate the reaction.
Derivatization and Functionalization of the Benzenesulfonamide (B165840) Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues.
Modifications at the N-Butyl Moiety and Chain Length Effects
The N-butyl group can be readily replaced with other alkyl or functionalized chains to explore the impact of this moiety on the compound's properties. The synthesis of N-alkyl benzenesulfonamides is a common practice. google.com The length and branching of the N-alkyl chain can influence the steric and electronic environment around the sulfonamide nitrogen. For instance, a method for synthesizing N-tert-butylbenzene sulfonamide has been reported, demonstrating the introduction of a bulky alkyl group. google.com
Substituent Effects on the Cyano-Substituted Phenyl Ring
The electronic properties of the phenyl ring are significantly influenced by the cyano group and can be further modulated by the introduction of additional substituents. The cyano group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. lumenlearning.comlibretexts.orglibretexts.org This deactivation occurs through both inductive and resonance effects. libretexts.org The inductive effect arises from the electronegativity of the nitrogen atom, which withdraws electron density through the sigma bond. libretexts.org The resonance effect involves the delocalization of pi electrons from the ring to the cyano group. libretexts.org
The presence of a deactivating group like the cyano group generally directs incoming electrophiles to the meta position. However, the reactivity of the ring is reduced compared to benzene (B151609). lumenlearning.com Conversely, electron-donating groups on the phenyl ring would activate it towards electrophilic substitution. libretexts.org The interplay of these substituent effects is crucial in planning further functionalization of the aromatic ring. For example, nitration of a benzene ring with a deactivating nitro group is millions of times slower than the nitration of benzene itself. lumenlearning.com
The presence of a phenyl group near a reactive center, such as the N-O moiety in TEMPO-type nitroxides, has been shown to affect reactivity based on its position, indicating that steric hindrance can be influenced by substituents one carbon away from the reactive site. rsc.org
| Substituent | Effect on Ring | Directing Effect | Relative Rate of Nitration (Compared to Benzene) |
|---|---|---|---|
| -OH | Activating | Ortho, Para | 1,000 |
| -CH3 | Activating | Ortho, Para | 25 |
| -H | - | - | 1 |
| -Cl | Deactivating | Ortho, Para | 0.033 |
| -CN | Deactivating | Meta | Data Not Available |
| -NO2 | Deactivating | Meta | 6 x 10-8 |
Introduction of Heterocyclic Systems via Sulfonamide Linkers
Mechanistic Insights into Synthetic Pathways
The synthesis of N-substituted sulfonamides, including this compound, involves intricate reaction pathways where the interplay of catalysts, intermediates, and reaction conditions dictates the efficiency and outcome of the transformation. Understanding these mechanistic details is crucial for the development of green, efficient, and scalable synthetic protocols. researchgate.netthieme-connect.de
The formation of the sulfonamide bond (S-N) and subsequent functionalization are often facilitated by transition metal catalysts, which offer mild and efficient alternatives to traditional methods. nih.govthieme-connect.com Classical synthesis typically involves the reaction of a sulfonyl chloride with an amine. nih.govmdpi.com However, the preparation of the requisite sulfonyl chlorides can be harsh, often requiring reagents like chlorosulfonic acid, which limits functional group tolerance. nih.govthieme-connect.com Modern catalytic approaches aim to circumvent these limitations.
Transition-Metal-Catalyzed Synthesis:
Palladium-Catalyzed Reactions: Palladium catalysts are pivotal in modern sulfonamide synthesis. One notable method is the palladium-catalyzed aminosulfonylation, which allows for the convergent synthesis of sulfonamide analogues. nih.gov Another approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids to form arylsulfonyl chlorides under mild conditions, which can then be reacted with amines. nih.govacs.org For the synthesis of N-aryl sulfamides, palladium cross-coupling has been shown to be a novel and efficient route, tolerating a wide range of functional groups and providing good to excellent yields. nih.gov A ligand-free palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with nucleophiles like indoles or pyrroles proceeds through an in situ generated sulfonyl isocyanate intermediate to form N-acylsulfonamides. acs.org
Manganese-Catalyzed N-Alkylation: A "borrowing hydrogen" or "hydrogen autotransfer" mechanism, facilitated by manganese catalysts, provides a green method for the N-alkylation of sulfonamides using alcohols as the alkylating agents. organic-chemistry.orgacs.org In this process, a stable Mn(I) PNP pincer precatalyst activates an alcohol, which is dehydrogenated to an aldehyde. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the manganese hydride species, regenerating the active catalyst and yielding the N-alkylated sulfonamide. acs.org This method is efficient for both benzylic and simple primary aliphatic alcohols and is compatible with various functional groups. acs.org
Ruthenium and Iridium-Catalyzed Reactions: Ruthenium complexes, such as [Ru(p-cymene)Cl2]2 combined with bidentate phosphine (B1218219) ligands, are effective for the N-alkylation of primary sulfonamides. organic-chemistry.org Ruthenium catalysts like [(p-cymene)Ru(2,2'-bpyO)(H2O)] are particularly efficient for the N-methylation of sulfonamides using methanol (B129727) and can tolerate sensitive groups like cyano and nitro. organic-chemistry.orgnih.gov Similarly, water-soluble dinuclear iridium complexes can catalyze the N-methylation of amines and sulfonamides in aqueous solutions, offering an environmentally benign pathway. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are employed in various sulfonamide syntheses. For instance, a copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite can produce sulfonamides, where the interaction between an arylsulfinate intermediate and the nitroarene is a key step. thieme-connect.com Copper catalysis is also used in Sandmeyer-type reactions to convert anilines to sulfonyl chlorides, which can then be directly transformed into sulfonamides. organic-chemistry.org
The following table summarizes various catalytic systems and their applications in the synthesis of sulfonamides.
Table 1: Catalytic Systems in Sulfonamide Synthesis| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)2 / Ligand | C-N Cross-Coupling | Aryl halides, Sulfonamides | Forms N-aryl sulfonamides; good functional group tolerance. nih.govnih.gov |
| Mn(I) PNP Pincer Complex | N-Alkylation (Borrowing Hydrogen) | Sulfonamides, Alcohols | Green method using alcohols as alkylating agents; forms N-alkyl sulfonamides. acs.org |
| [(p-cymene)Ru(2,2'-bpyO)(H2O)] | N-Alkylation | Sulfonamides, Methanol | Efficient for N-methylation; tolerates sensitive functional groups like cyano. organic-chemistry.orgnih.gov |
| Ni(cod)(DQ) | C-N Cross-Coupling | N-arylsulfonamides, Aryl bromides | Ligand-free synthesis of N,N-diarylsulfonamides. organic-chemistry.org |
| Cu Catalyst | Sandmeyer-type Reaction | Anilines, DABSO | Forms sulfonyl chlorides from anilines for subsequent amidation. organic-chemistry.org |
| Iridium Complex | C-H Amidation | Arenes, Sulfonyl azides | Direct ortho C-H amidation via iridacycle intermediates. organic-chemistry.org |
The pathway of sulfonamide synthesis is heavily influenced by the stability and reactivity of key intermediates, which are in turn affected by the specific reaction conditions employed.
Key Intermediates:
Sulfonyl Chlorides: Traditionally, sulfonyl chlorides are the most common intermediates in sulfonamide synthesis. thieme-connect.com They are typically formed via electrophilic aromatic substitution with chlorosulfonic acid or by oxidative chlorination of sulfur compounds. nih.gov However, new methods focus on milder preparations, such as the palladium-catalyzed conversion of arylboronic acids or the copper-catalyzed Sandmeyer reaction of anilines using a stable SO2 surrogate like DABSO. nih.govorganic-chemistry.org
N-Sulfonylimines: In manganese-catalyzed N-alkylation reactions using alcohols, N-sulfonylimines are crucial intermediates. They are formed from the condensation of an aldehyde (generated in situ from the alcohol) and the primary sulfonamide. The subsequent reduction of the imine by a metal hydride species yields the final N-alkylated product. acs.org
Sulfonyl Nitrenes: The reaction of sulfonamides with hypervalent iodine reagents can generate sulfonyl nitrene-type species. acs.org These highly reactive intermediates can undergo various transformations, including C-H insertion and aziridination. acs.org
Sulfonyl Isocyanates: In palladium-catalyzed carbonylative coupling reactions, sulfonyl azides can be converted in situ into sulfonyl isocyanate intermediates. These intermediates are then acylated by a nucleophile to yield N-acylsulfonamides. acs.org
Influence of Reaction Conditions:
The choice of solvent, base, and temperature can significantly alter the course of the reaction, product yield, and selectivity.
Solvent: The solvent plays a critical role. For instance, in the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids, switching to anhydrous acetone (B3395972) was found to improve yields for certain substrates. nih.gov In the N-alkylation of sulfonamides, polar aprotic solvents like DMF are commonly used. mdpi.com However, greener solvents like water or solvent-free conditions are increasingly being explored. organic-chemistry.orgchemicalbook.com
Base: The choice and amount of base are crucial. In the Mn-catalyzed N-alkylation of sulfonamides, K2CO3 was found to be more effective than other bases like Cs2CO3 or KOt-Bu. acs.org The absence of a base resulted in minimal conversion, highlighting its role in activating the catalyst or substrate. acs.org Similarly, in the synthesis of N-butylbenzenesulfonamide from benzenesulfonyl chloride and n-butylamine, an aqueous solution of sodium hydroxide is used. chemicalbook.com
Temperature: Reaction temperature can dictate the reaction rate and selectivity. The synthesis of N-butylbenzenesulfonamide involves an initial reaction at 20 °C, followed by heating to 60 °C to precipitate the product. chemicalbook.com In other cases, elevated temperatures (e.g., 90 °C) are required to drive reactions like the elimination of a methylsulfonyl group. mdpi.com Conversely, some syntheses are designed to proceed efficiently at room temperature. thieme-connect.com
The following table illustrates how reaction conditions can impact the synthesis of sulfonamides.
Table 2: Effect of Reaction Conditions on Sulfonamide Synthesis| Reaction | Catalyst/Reagent | Conditions | Product/Yield | Observations |
|---|---|---|---|---|
| N-Alkylation of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol | Mn(I) PNP pincer complex | K2CO3, Toluene, 110 °C | N-Benzyl-4-methylbenzenesulfonamide / 99% | K2CO3 is the optimal base; absence of catalyst or base leads to no or low conversion. acs.org |
| N-Alkylation of 4-(trifluoromethyl)benzenesulfonamide | Mn(I) PNP pincer complex | K2CO3, Benzyl alcohol (solvent), 110 °C | N-Benzyl-4-(trifluoromethyl)benzenesulfonamide / 61% | Less nucleophilic sulfonamide required harsher conditions (solvent quantity of alcohol). acs.org |
| Synthesis of arylsulfonyl chloride | Pd(OAc)2, S-Phos | Acetone, Na2CO3, 60 °C | Arylsulfonyl chloride | Anhydrous acetone and catalytic Na2CO3 improved yields for electron-deficient substrates. nih.gov |
| Synthesis of N-butylbenzenesulfonamide | Silica-alumina composite | NaOH(aq), 20 °C -> 60 °C | N-butylbenzenesulfonamide | Temperature control is used to manage the reaction and precipitation. chemicalbook.com |
Spectroscopic and Crystallographic Investigations of Molecular Structure
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive means to ascertain the compound's structural features, from its fundamental connectivity to its molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for N-butyl-3-cyanobenzenesulfonamide is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from close analogs such as N-butylbenzenesulfonamide and other meta-substituted benzene (B151609) derivatives. chemicalbook.comrsc.org
The ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl group and the aromatic ring. The aromatic protons, influenced by the electron-withdrawing sulfonamide and cyano groups, would appear in the downfield region (δ 7.5-8.5 ppm). The butyl chain protons would present as a series of multiplets in the upfield region (δ 0.8-3.0 ppm), consistent with a standard n-butyl group attached to a nitrogen atom.
The ¹³C NMR spectrum would complement this data, showing characteristic signals for the aromatic carbons, the cyano carbon, and the four distinct carbons of the butyl chain. The presence of the cyano group is expected to have a notable effect on the chemical shifts of the aromatic carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic H | 7.5 - 8.5 | m |
| -NH- | ~5.0 - 6.0 | t | |
| -N-CH₂- | ~2.9 | t | |
| -CH₂-CH₂-CH₂- | 1.2 - 1.5 | m | |
| -CH₃ | ~0.8 | t | |
| ¹³C NMR | Aromatic C-S | ~140 | s |
| Aromatic C-CN | ~114 | s | |
| Aromatic C-H | 125 - 135 | d | |
| -C≡N | ~117 | s | |
| -N-CH₂- | ~43 | t | |
| -CH₂-CH₂- | ~31 | t | |
| -CH₂-CH₃ | ~20 | t | |
| -CH₃ | ~14 | q |
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to display several characteristic absorption bands. Data from N-butylbenzenesulfonamide and general IR absorption tables provide a basis for these predictions. nist.govpressbooks.pub
Key expected vibrations include a sharp, strong band for the cyano (C≡N) stretch around 2230 cm⁻¹. The sulfonamide group would be identified by the N-H stretch (~3300 cm⁻¹), and the asymmetric and symmetric stretching of the S=O bonds, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The aliphatic butyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹. pressbooks.pub
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide (N-H) | Stretch | ~3300 | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 2960 - 2870 | Medium-Strong |
| Nitrile (C≡N) | Stretch | ~2230 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |
| Sulfonamide (S=O) | Asymmetric Stretch | ~1350 | Strong |
| Sulfonamide (S=O) | Symmetric Stretch | ~1160 | Strong |
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₄N₂O₂S), the calculated exact mass is approximately 238.08 g/mol . In techniques like electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ with an m/z value of approximately 239.09.
The fragmentation pattern provides structural confirmation. Based on the known fragmentation of N-butylbenzenesulfonamide, key fragmentation pathways for the cyano-substituted analog can be predicted. nih.govnist.gov Common fragmentation would involve the loss of the butyl group (a loss of 57 Da) and cleavage on either side of the sulfur atom, leading to characteristic fragment ions.
Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 239.09 | [C₁₁H₁₅N₂O₂S]⁺ | Molecular Ion [M+H]⁺ |
| 183.03 | [C₇H₅N₂O₂S]⁺ | Loss of Butene [M-C₄H₈+H]⁺ |
| 167.00 | [C₇H₅NO₂S]⁺ | Fragment from S-N cleavage |
| 141.00 | [C₆H₄NSO₂]⁺ | Benzenesulfonyl fragment |
| 102.02 | [C₇H₄N]⁺ | Cyanophenyl fragment |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound has not been reported in the searched literature, extensive studies on analogous benzenesulfonamides provide a clear picture of the expected solid-state conformation and packing. nih.gov Sulfonamides are well-known for their tendency to form predictable and robust hydrogen-bonding networks. nih.govresearchgate.net It is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1. The conformation around the S-N bond is a key structural feature, and is often found to be gauche.
Typical Crystallographic Parameters for Benzenesulfonamide (B165840) Analogues
| Parameter | Typical Value/System | Reference |
|---|---|---|
| Crystal System | Monoclinic, Triclinic | researchgate.net |
| Space Group | P2₁/n, P2₁/c, P-1 | researchgate.net |
| S-N Bond Length | ~1.63 Å | nih.gov |
| S=O Bond Length | ~1.44 Å | nih.gov |
| C-S Bond Length | ~1.77 Å | nih.gov |
| C-S-N Bond Angle | ~107° | nih.gov |
| O-S-O Bond Angle | ~120° | nih.gov |
The supramolecular structure of sulfonamides in the solid state is dominated by intermolecular hydrogen bonds. nih.govresearchgate.net The sulfonamide group acts as an excellent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). The most common and robust interaction is the N-H···O=S hydrogen bond. This interaction frequently leads to the formation of a centrosymmetric dimer, creating a characteristic R²₂(8) ring motif. These dimers can then act as building blocks for more extended chains or sheets within the crystal lattice.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes and Scalable Preparations
The efficient and scalable synthesis of N-butyl-3-cyanobenzenesulfonamide is a fundamental prerequisite for any future research and application. While specific methods for this compound are not detailed in current literature, established principles of organic synthesis can be extrapolated to devise potential routes. A common approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, 3-cyanobenzenesulfonyl chloride would be reacted with n-butylamine.
Challenges in such a synthesis may include the reactivity of the cyano group and the potential for side reactions. Therefore, research into optimizing reaction conditions—such as solvent, temperature, and catalysts—is crucial. Furthermore, developing a scalable preparation method that is both cost-effective and environmentally benign will be essential for any potential industrial or pharmaceutical applications. This could involve exploring continuous flow chemistry or other green chemistry principles to minimize waste and enhance efficiency.
A related synthetic strategy involves the palladium-mediated amidation of benzenesulfonamides with butylamine. researchgate.net This approach has been shown to produce good yields for various substituted benzenesulfonamides and could be adapted for this compound.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The benzenesulfonamide (B165840) scaffold is a well-known pharmacophore present in a wide array of therapeutic agents, including diuretics, and carbonic anhydrase inhibitors. researchgate.netcerradopub.com.br The introduction of a cyano group and a butyl substituent on this core structure in this compound could lead to novel biological activities.
Future research should focus on screening this compound against a diverse range of biological targets. Given the structural similarities to known drugs, initial investigations could target enzymes such as carbonic anhydrases, which are implicated in various physiological and pathological processes. cerradopub.com.br Additionally, the potential for antimicrobial or anti-inflammatory activity, as seen in other benzenesulfonamide derivatives, warrants exploration. researchgate.net
Unraveling the mechanistic pathways through which this compound may exert its biological effects is a critical next step. This would involve a combination of in vitro and in vivo studies to identify specific molecular interactions and signaling cascades affected by the compound. Techniques such as differential gene expression analysis and proteomics could provide valuable insights into its mode of action.
Advanced Computational Modeling for Rational Design and Predictive Capabilities
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. In the context of this compound, molecular modeling techniques can be employed to predict its physicochemical properties, potential biological targets, and binding affinities.
Docking studies can be performed to virtually screen the compound against libraries of known protein structures, helping to prioritize experimental testing. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once initial biological data becomes available. These models can help in understanding how different structural features of the molecule contribute to its activity and can guide the design of more potent analogues.
Advanced computational methods, such as molecular dynamics simulations, can provide a dynamic picture of how this compound interacts with its biological targets at an atomic level. This detailed understanding is invaluable for the rational design of second-generation compounds with improved efficacy and selectivity.
Synergistic Approaches Combining Synthetic and Computational Efforts for New Analogues
The most fruitful path forward lies in a synergistic approach that integrates synthetic chemistry with computational modeling. Insights gained from computational predictions can guide the design of new analogues of this compound with potentially enhanced properties. For instance, if computational models suggest that a longer alkyl chain or a different substituent on the benzene (B151609) ring would improve binding to a particular target, synthetic chemists can then focus their efforts on creating these specific molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
